
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Scientific Research Applications
Synthesis and Properties of Novel Polymers
Research on compounds structurally related to "4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide" often involves the synthesis of new polyamides and polyimides with unique properties. For example, studies have reported the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibit noncrystalline structures, high solubility in polar solvents, and significant thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures in excess of 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000). Another study synthesized aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone, revealing their excellent solubility, transparent and tough film-forming ability, and high thermal stability (Yang, Hsiao, & Yang, 1999).
Electrochromic Properties
The incorporation of specific functional groups into polymer backbones can impart desirable electrochromic properties, useful for applications in smart windows, displays, and sensors. For instance, polyamides containing 4-tert-butyltriphenylamine groups have been studied for their solubility, film-forming capabilities, thermal stability, and particularly for their strong UV-visible absorption and photoluminescence in the blue region, alongside stable electrochromic characteristics with color changes upon oxidation (Hsiao, Liou, Kung, & Chang, 2010).
Sensor Applications
Compounds related to "this compound" have also been explored for their potential as sensors. For example, fluorene derivatives have shown excellent selectivity and sensitivity in detecting nitro compounds, metal cations, and amino acids, highlighting their application in environmental monitoring and bio-detection (Han et al., 2020).
properties
IUPAC Name |
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)18-12-23-20(25)19(18)21(26)24-15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11,18-19H,10,12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFXJUQFMSCLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

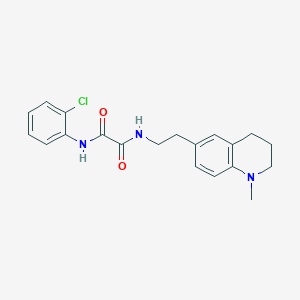
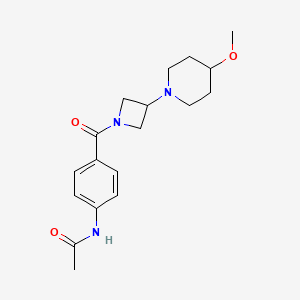
![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2364214.png)
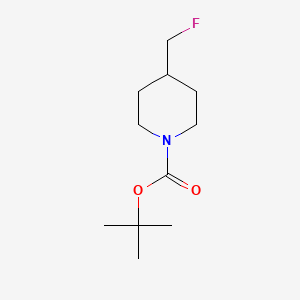

![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)
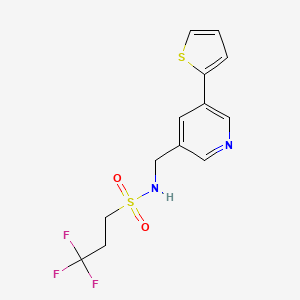
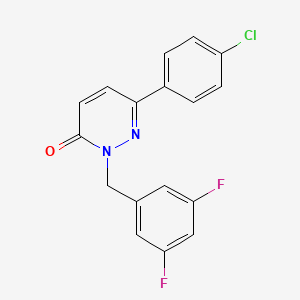

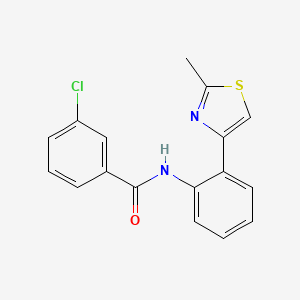

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)